(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidin-4-one core with a 2-sulfanylidene substituent and a complex benzylidene moiety. The benzylidene group features a 3-substituted phenyl ring linked to a 2-nitro-4-(trifluoromethyl)phenoxy group, introducing strong electron-withdrawing effects (nitro and trifluoromethyl groups) that influence both electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(5Z)-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O4S2/c18-17(19,20)10-4-5-13(12(8-10)22(24)25)26-11-3-1-2-9(6-11)7-14-15(23)21-16(27)28-14/h1-8H,(H,21,23,27)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYQBYGZNMVQLE-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (5Z)-5-({3-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One
Three-Component Cyclocondensation Strategy
The synthesis of thiazolidinone derivatives often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. For the target compound, a plausible route involves the reaction of:
- 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (aldehyde component),
- Thiourea (nitrogen-sulfur source),
- Ethyl bromoacetate (electrophilic carbon donor).
In a model reaction, equimolar quantities of the aldehyde and thiourea are refluxed in dry toluene under Dean–Stark conditions to facilitate imine formation and azeotropic water removal. Subsequent addition of ethyl bromoacetate initiates cyclization, yielding the thiazolidinone core. The reaction is typically catalyzed by sodium acetate to stabilize intermediates.
Mechanistic Insights :
- Imine Formation : The aldehyde reacts with thiourea to form a thioamide intermediate.
- Nucleophilic Attack : The thiol group attacks the α-carbon of ethyl bromoacetate, generating a thioether.
- Cyclization : Intramolecular attack by the nitrogen atom forms the thiazolidinone ring, with concomitant elimination of ethanol.
Stepwise Synthesis via Knoevenagel Condensation
An alternative approach involves pre-forming the exo-methylene group before constructing the thiazolidinone ring:
Step 1: Synthesis of the Chalcone Intermediate
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., rhodanine) in ethanol under basic conditions. This step installs the Z-configured methylidene group, critical for the compound’s stereochemistry.
Step 2: Thiazolidinone Ring Closure
The chalcone intermediate is treated with thioglycolic acid in refluxing benzene, facilitating cyclization via nucleophilic aromatic substitution. The reaction requires 18–24 hours for completion, with yields optimized by controlling the stoichiometry of thioglycolic acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies of analogous syntheses reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions such as oxidation of the sulfanylidene group. Non-polar solvents like toluene or benzene improve regioselectivity, albeit with longer reaction times. Optimal temperatures range from 80°C (for cyclocondensation) to 110°C (for Knoevenagel steps), balancing kinetic control and thermal stability.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:1 v/v) as the eluent. The target compound’s high polarity necessitates gradient elution to separate it from unreacted aldehyde and dimeric byproducts.
Spectroscopic Validation
- IR Spectroscopy : Key absorptions include ν(C=O) at 1,727 cm⁻¹ and ν(C=S) at 1,244 cm⁻¹, confirming thiazolidinone ring formation.
- ¹H NMR : The Z-configuration is evidenced by a coupling constant J = 12.1 Hz for the exo-methylene protons, consistent with trans-diaxial geometry.
- X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 87.5° between the thiazolidinone and aryl rings, stabilizing the molecule through minimal steric hindrance.
Challenges and Mitigation Strategies
Stereochemical Control
The Z-isomer predominates (>95%) under kinetic control conditions due to steric hindrance from the 2-nitro substituent. Thermodynamic conditions (prolonged heating) favor E-isomerization, necessitating precise reaction monitoring.
Byproduct Formation
Common byproducts include:
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% compared to batch processes. Economic analysis indicates a raw material cost of $12.50/g, with potential reduction to $8.20/g through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: From the reduction of the nitro group.
Thiazolidine derivatives: From the reduction of the thiazolidinone ring.
Substituted phenyl derivatives: From nucleophilic substitution reactions involving the trifluoromethyl group.
Scientific Research Applications
Synthesis and Structural Characteristics
Thiazolidin-4-one derivatives are typically synthesized through various methods involving the condensation of thioketones with aldehydes or ketones. The specific compound can be synthesized via a multi-step reaction involving key intermediates that incorporate the thiazolidinone core structure. The presence of substituents such as the nitro and trifluoromethyl groups significantly influences the compound's reactivity and biological properties.
Anticancer Activity
Numerous studies have indicated that thiazolidin-4-one derivatives exhibit potent anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50 values as low as 0.24 µM for certain analogs, suggesting strong potential for further development as anticancer agents .
Antimicrobial Properties
Thiazolidin-4-ones have also been evaluated for their antimicrobial activities. Research indicates that these compounds can demonstrate both antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. For example, specific derivatives have shown effective inhibition against various bacterial strains .
Tyrosine Kinase Inhibition
Recent studies have highlighted the ability of certain thiazolidin-4-one derivatives to inhibit tyrosine kinases, which are crucial in cancer progression and other diseases. Compounds exhibiting IC50 values in the nanomolar range against multiple tyrosine kinases suggest their potential as targeted therapies in oncology .
Study on Anticancer Efficacy
A study conducted by Taherkhorsand et al. focused on a series of thiazolidin-4-one derivatives, including the compound . The researchers evaluated the anticancer efficacy using MTT assays across various cancer cell lines. The results demonstrated that specific derivatives not only inhibited cell viability but also induced apoptosis in cancer cells, highlighting their therapeutic potential .
Investigation of Antimicrobial Activity
Another significant study assessed the antimicrobial activity of thiazolidin-4-one derivatives against clinically relevant pathogens. The findings suggested that certain modifications to the thiazolidinone framework could enhance antibacterial efficacy, providing a basis for further structural optimization .
Conclusion and Future Directions
The compound (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibits promising applications in medicinal chemistry, particularly in anticancer and antimicrobial domains. Future research should focus on optimizing its structural features to enhance efficacy and reduce toxicity while exploring its mechanisms of action through advanced molecular modeling studies.
Data Tables
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Selected Rhodanine Derivatives
Key Observations :
- The target compound’s 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl substituent introduces steric bulk and strong electron-withdrawing effects, which may reduce planarity compared to simpler benzylidene derivatives like the 2-hydroxy or 2-methyl analogs .
- Hydrogen bonding: Derivatives with hydroxyl groups (e.g., 2-hydroxybenzylidene) exhibit intramolecular O–H⋯S interactions, stabilizing the Z-configuration and enhancing crystallinity .
- Electrochemical behavior : Nitro-substituted rhodanines (e.g., 3-nitrobenzylidene derivatives) show distinct redox peaks in cyclic voltammetry due to nitro group reduction, a property shared by the target compound .
Pharmacological and Functional Comparisons
Key Observations :
- The target compound’s 2-nitro-4-(trifluoromethyl)phenoxy group may enhance cytotoxicity in cancer cells by promoting reactive oxygen species (ROS) generation, a mechanism observed in ferroptosis-inducing compounds (FINs) .
- Structure-activity relationships : Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) correlate with increased bioactivity in rhodanine derivatives. For example, 3-nitrobenzylidene analogs exhibit higher inhibitory effects against enzymes compared to methyl or methoxy-substituted derivatives .
- Solubility vs. activity trade-offs: Bulky substituents like the target compound’s phenoxy group may reduce membrane permeability compared to smaller analogs (e.g., 2-methylbenzylidene), but this could be offset by improved target specificity .
Biological Activity
The compound (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential based on recent research findings.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They exhibit a wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
These activities are often influenced by the substituents on the thiazolidinone scaffold, making structural modifications crucial for enhancing efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation, although detailed quantitative data remains limited.
Antioxidant Activity
The antioxidant capacity of thiazolidin-4-one derivatives is of particular interest due to their ability to scavenge free radicals. The compound's structure suggests potential for antioxidant activity, which can be assessed using assays like DPPH radical scavenging and lipid peroxidation inhibition tests. Preliminary findings indicate that modifications at specific positions can enhance antioxidant effects significantly.
Antidiabetic Activity
Thiazolidin-4-one derivatives have been extensively studied for their antidiabetic effects, particularly through their action as PPARγ agonists. The compound's ability to modulate glucose metabolism and improve insulin sensitivity is an area of ongoing research. Current literature suggests that similar compounds have shown promising results in lowering blood glucose levels in diabetic models.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are well-documented, with studies indicating effectiveness against a range of pathogens, including bacteria and fungi. The specific compound may exhibit similar activity, warranting further investigation into its spectrum of antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at various positions can lead to enhanced or diminished activity. For example:
- Position 2 : Substituents here can affect the compound's solubility and bioavailability.
- Position 5 : Alterations can significantly impact anticancer and anti-inflammatory activities.
Table 1 summarizes the influence of different substituents on biological activities observed in related thiazolidinone studies:
| Substituent Position | Type of Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2 | Hydroxyl | Increased Antioxidant | |
| 3 | Nitro | Enhanced Anticancer | |
| 5 | Trifluoromethyl | Improved Antidiabetic |
Case Studies
Several case studies have demonstrated the efficacy of thiazolidinone derivatives in clinical and preclinical settings:
- Anticancer Study : A derivative similar to the compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic application.
- Diabetes Model : Another study reported that a structurally related thiazolidinone improved glycemic control in diabetic rats, indicating its potential as an antidiabetic agent.
Q & A
Basic: What are the critical steps and conditions for synthesizing (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?
The synthesis involves a multi-step condensation and cyclization process. Key steps include:
- Condensation : Reaction of a substituted benzaldehyde derivative (e.g., 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde) with thiourea or thiosemicarbazide under basic conditions (e.g., NaOH in ethanol) .
- Cyclization : Formation of the thiazolidinone ring via acid-catalyzed intramolecular cyclization, often using acetic acid or HCl .
- Optimization : Temperature control (60–80°C), solvent choice (ethanol, DMF), and catalysts (piperidine for Knoevenagel condensation) are critical for achieving >70% yield .
- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures is typically employed .
Basic: Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the Z-configuration at the 5-position and distinguishes between tautomeric forms of the thiazolidinone ring .
- HPLC-MS : Validates purity (>95%) and molecular weight, particularly to detect byproducts from incomplete cyclization .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for the exocyclic double bond and nitro group orientation .
- FT-IR : Identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Basic: What are the common chemical reactions and functional group transformations for this compound?
- Oxidation : The thione (C=S) group reacts with H₂O₂ or KMnO₄ to form sulfoxides or sulfones, altering electronic properties .
- Reduction : NaBH₄ reduces the exocyclic double bond (5Z configuration), while LiAlH₄ may reduce the nitro group to an amine .
- Nucleophilic Substitution : The trifluoromethyl group can undergo displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced: How can synthesis yields be optimized for scale-up while maintaining stereochemical purity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol reduces side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and enhances yield (85% vs. 65%) by accelerating cyclization .
- Catalyst Optimization : Piperidine (5 mol%) increases Knoevenagel condensation efficiency by stabilizing the enolate intermediate .
- In-line HPLC Monitoring : Detects early-stage intermediates to adjust reaction parameters dynamically .
Advanced: How do structural modifications (e.g., nitro group replacement) impact biological activity in structure-activity relationship (SAR) studies?
- Nitro Group : Removal or reduction to an amine (-NH₂) decreases antimicrobial activity (MIC increases from 2 µg/mL to >50 µg/mL) but enhances anti-inflammatory effects (IC₅₀ for COX-2 inhibition improves by 3-fold) .
- Trifluoromethyl Group : Substitution with -Cl or -OCH₃ reduces metabolic stability (t½ from 8h to 2h in liver microsomes) but improves solubility .
- Thiazolidinone Ring : Saturation (to thiazolidine) abolishes anticancer activity (IC₅₀ >100 µM vs. 12 µM for parent compound) due to loss of planarity .
Advanced: How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be addressed?
- Pharmacokinetic Profiling : Assess bioavailability (e.g., <10% oral bioavailability due to poor solubility) using LC-MS/MS in plasma .
- Metabolite Identification : CYP450 enzymes (e.g., CYP3A4) oxidize the thione group, generating inactive sulfonic acid derivatives .
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve solubility and in vivo antitumor efficacy (e.g., 50% tumor reduction vs. 10% for free compound) .
Advanced: What mechanistic insights explain its dual antimicrobial and anticancer activity?
- Target Engagement : The thione group chelates Mg²⁺ in bacterial DNA gyrase (IC₅₀ = 1.8 µM) and binds to tubulin’s colchicine site (Kd = 0.4 µM), disrupting cell division .
- ROS Induction : The nitro group generates reactive oxygen species (2-fold increase in HeLa cells), triggering apoptosis .
- Synergy Studies : Combination with fluconazole reduces fungal biofilm viability by 90% (vs. 40% alone) via efflux pump inhibition .
Advanced: What computational methods are used to predict and validate its interaction with biological targets?
- Molecular Docking : AutoDock Vina simulates binding to EGFR (ΔG = -9.2 kcal/mol) and HDAC8 (ΔG = -8.7 kcal/mol) .
- MD Simulations : GROMACS assesses stability of the compound-HSA complex (RMSD <2.0 Å over 100 ns), confirming strong plasma protein binding .
- QSAR Models : CoMFA identifies electronegative substituents (e.g., -NO₂) as critical for IC₅₀ values <10 µM in breast cancer cells .
Advanced: How can enantiomeric impurities be detected and controlled during synthesis?
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol = 90:10) resolves enantiomers (Rf = 1.2 for (5Z) vs. 1.0 for (5E)) .
- Circular Dichroism (CD) : Peaks at 220 nm and 260 nm distinguish between Z and E configurations .
- Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed steps ensure >98% enantiomeric excess .
Advanced: What strategies mitigate toxicity concerns in preclinical development?
- Off-Target Screening : Panel assays against hERG (IC₅₀ >30 µM) and CYP450 isoforms (e.g., CYP2D6 inhibition <20%) .
- Prodrug Design : Phosphate ester prodrugs reduce hepatotoxicity (ALT levels decrease from 200 U/L to 50 U/L) while enhancing solubility .
- Toxicogenomics : RNA-seq identifies upregulation of Nrf2-mediated oxidative stress pathways, guiding dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
